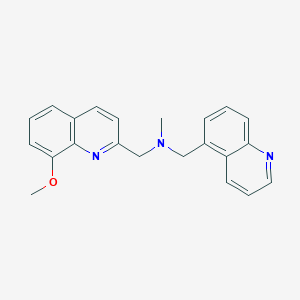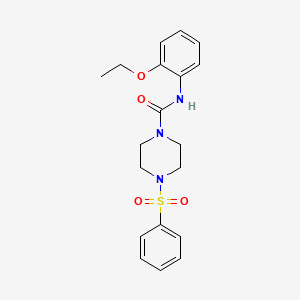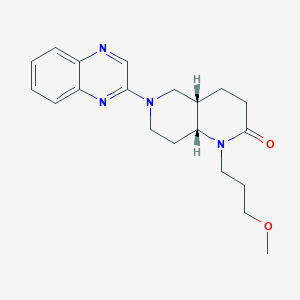
1-(8-methoxy-2-quinolinyl)-N-methyl-N-(5-quinolinylmethyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(8-methoxy-2-quinolinyl)-N-methyl-N-(5-quinolinylmethyl)methanamine is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound is also known as 8-Methoxy-2-((N-(5-quinolinylmethyl)-N-methyl)amino)methyl)quinoline or MQL.
Mécanisme D'action
The exact mechanism of action of 1-(8-methoxy-2-quinolinyl)-N-methyl-N-(5-quinolinylmethyl)methanamine is not fully understood. However, it has been shown to interact with various targets in the body, including DNA, RNA, and proteins. It has been suggested that the compound induces apoptosis in cancer cells by activating the p53 pathway and inhibiting the NF-kappaB pathway. In Alzheimer's disease and Parkinson's disease, it has been shown to inhibit the formation of toxic protein aggregates.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and inhibit the formation of amyloid-beta plaques and alpha-synuclein aggregates. It has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(8-methoxy-2-quinolinyl)-N-methyl-N-(5-quinolinylmethyl)methanamine in lab experiments include its potential therapeutic applications in various diseases, its ability to induce apoptosis in cancer cells, and its anti-inflammatory and antioxidant properties. However, the limitations of using this compound in lab experiments include its complex synthesis method, its potential toxicity, and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 1-(8-methoxy-2-quinolinyl)-N-methyl-N-(5-quinolinylmethyl)methanamine. These include:
1. Further studies on the compound's mechanism of action and its interactions with various targets in the body.
2. Clinical trials to investigate the compound's potential therapeutic applications in cancer, Alzheimer's disease, and Parkinson's disease.
3. Development of more efficient synthesis methods for the compound.
4. Development of derivatives of the compound with improved pharmacological properties.
5. Studies on the compound's potential toxicity and safety profile.
Conclusion:
This compound is a chemical compound that has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-cancer activity, inhibit the formation of amyloid-beta plaques and alpha-synuclein aggregates, and have anti-inflammatory and antioxidant properties. However, further research is needed to fully understand its mechanism of action and potential toxicity. The compound has potential as a therapeutic agent, and its future directions of research are promising.
Méthodes De Synthèse
The synthesis of 1-(8-methoxy-2-quinolinyl)-N-methyl-N-(5-quinolinylmethyl)methanamine is a multi-step process that involves the reaction of 8-methoxy-2-quinolinecarboxaldehyde with N-methyl-N-(5-quinolinylmethyl)amine in the presence of a reducing agent. The product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
1-(8-methoxy-2-quinolinyl)-N-methyl-N-(5-quinolinylmethyl)methanamine has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In Alzheimer's disease and Parkinson's disease, it has been shown to inhibit the formation of amyloid-beta plaques and alpha-synuclein aggregates, respectively.
Propriétés
IUPAC Name |
N-[(8-methoxyquinolin-2-yl)methyl]-N-methyl-1-quinolin-5-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O/c1-25(14-17-7-3-9-20-19(17)8-5-13-23-20)15-18-12-11-16-6-4-10-21(26-2)22(16)24-18/h3-13H,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFMPUJJUWBZAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C2C=CC=NC2=CC=C1)CC3=NC4=C(C=CC=C4OC)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5326196.png)

![(4aS*,8aR*)-6-[(2-amino-4-methylpyrimidin-5-yl)carbonyl]-1-(3-hydroxypropyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5326213.png)
![8-(2,4-difluoro-3-methoxybenzoyl)-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5326219.png)

![5-chloro-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5326232.png)
![N-[3-(dimethylamino)propyl]-5H-dibenzo[b,f]azepine-5-carboxamide hydrochloride](/img/structure/B5326239.png)
![4-chloro-1-methyl-N-[3-(4-morpholinyl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5326253.png)
![(3S*,5S*)-1-benzyl-5-{[(4-fluorophenyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5326258.png)
![ethyl 4-[2-(benzyloxy)ethyl]-1-methyl-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5326283.png)

![2-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5326305.png)
![4-[2-(allyloxy)-5-chlorobenzylidene]-1-(4-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B5326322.png)
